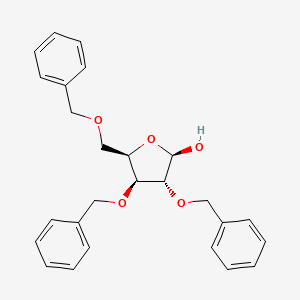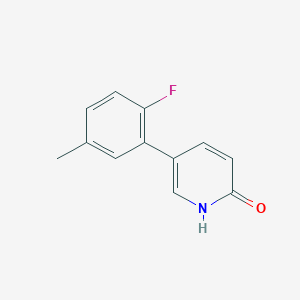
3-(2-chloropyrimidin-4-yl)-7-nitro-1H-indole
Descripción general
Descripción
3-(2-chloropyrimidin-4-yl)-7-nitro-1H-indole is a heterocyclic compound that features both pyrimidine and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloropyrimidin-4-yl)-7-nitro-1H-indole typically involves a multi-step process. One common method includes the reaction of 2,4-dichloropyrimidine with indole derivatives under basic conditions. For instance, 2,4-dichloropyrimidine can be reacted with indole in the presence of a base such as sodium hydride in dimethylformamide (DMF) at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-chloropyrimidin-4-yl)-7-nitro-1H-indole undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base such as potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Substituted pyrimidines: Formed by nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-(2-chloropyrimidin-4-yl)-7-nitro-1H-indole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Chemical Biology: Employed in the design of molecular probes for imaging and diagnostic purposes.
Material Science: Utilized in the synthesis of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(2-chloropyrimidin-4-yl)-7-nitro-1H-indole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways . The indole moiety can interact with various proteins, influencing signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-chloropyrimidin-4-yl)-1H-indole: Lacks the nitro group, which may result in different biological activities.
3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole: Contains a methyl group on the indole nitrogen, affecting its reactivity and interactions.
3-(2-chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole: Features a cyclopropyl group, which can influence its pharmacokinetic properties.
Uniqueness
The presence of both the nitro group and the chloropyrimidine moiety in 3-(2-chloropyrimidin-4-yl)-7-nitro-1H-indole makes it unique. The nitro group can undergo reduction to form amino derivatives, while the chloropyrimidine moiety allows for further functionalization through nucleophilic substitution. This dual functionality provides a versatile platform for the development of new compounds with diverse biological activities.
Propiedades
IUPAC Name |
3-(2-chloropyrimidin-4-yl)-7-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O2/c13-12-14-5-4-9(16-12)8-6-15-11-7(8)2-1-3-10(11)17(18)19/h1-6,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKGBMTXPWLSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C3=NC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Methoxybenzo[d]oxazole](/img/structure/B3392587.png)

![5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3392597.png)
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B3392609.png)
![3-[(1Z)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B3392617.png)
![10,16-diphenyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3392623.png)
![Ethanol, 2-[(6-bromo-2-pyridinyl)amino]-](/img/structure/B3392630.png)


![9-Acetyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one](/img/structure/B3392679.png)
